CF53 vs. OTX015 (Birabresib): Superior In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Xenografts
In a direct head-to-head comparison using the MDA-MB-231 triple-negative breast cancer xenograft model, CF53 demonstrated markedly superior tumor growth inhibition (TGI) compared to the clinical-stage BET inhibitor OTX015. CF53, administered orally, achieved a TGI of 67.6% at 25 mg/kg and 77.3% at 50 mg/kg. In stark contrast, OTX015 achieved only a 21.0% TGI at the higher 50 mg/kg dose [1]. The difference was statistically significant for CF53 (p < 0.001) but not for OTX015 (p = 0.056) [1]. This represents a >3.6-fold improvement in TGI at the matched 50 mg/kg dose level [1].
| Evidence Dimension | In vivo tumor growth inhibition (TGI) |
|---|---|
| Target Compound Data | CF53: 67.6% TGI (25 mg/kg, p.o.), 77.3% TGI (50 mg/kg, p.o.) |
| Comparator Or Baseline | OTX015: 21.0% TGI (50 mg/kg, p.o.) |
| Quantified Difference | CF53 achieves >3.6-fold higher TGI than OTX015 at the matched 50 mg/kg dose |
| Conditions | MDA-MB-231 triple-negative breast cancer xenograft model in mice, oral dosing, 44-day endpoint |
Why This Matters
This direct efficacy comparison validates that CF53 is a superior tool for achieving robust tumor regression in in vivo breast cancer models, minimizing the risk of failed studies with weaker alternatives.
- [1] Zhao Y, et al. J Med Chem. 2018 Jul 26;61(14):6110-6120. PMID: 30015487. View Source
